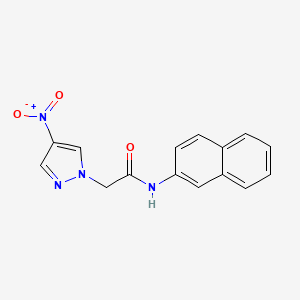![molecular formula C21H24N4O3S2 B15004395 4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide](/img/structure/B15004395.png)
4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.
Formation of the Butanamide Backbone: The butanamide backbone can be constructed through amide bond formation reactions, typically using coupling reagents such as EDCI or DCC.
Introduction of the N-Methylbenzenesulfonamido Group: This group can be introduced via sulfonamide formation reactions using appropriate sulfonyl chlorides and amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring could yield sulfoxides or sulfones, while reduction of a nitro group could yield an amine.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a potential drug candidate for the treatment of various diseases.
Industry: As a potential additive in materials science for the development of new materials with unique properties.
作用機序
The mechanism of action of N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE would depend on its specific biological activity. For example, if it has antimicrobial properties, it might inhibit the growth of bacteria by interfering with their cell wall synthesis or protein synthesis. If it has anticancer properties, it might induce apoptosis in cancer cells by activating specific signaling pathways.
類似化合物との比較
Similar Compounds
- N-(5-Methyl-1,3,4-thiadiazol-2-yl)-4-(N-methylbenzenesulfonamido)-3-phenylbutanamide
- N-(5-Propyl-1,3,4-thiadiazol-2-yl)-4-(N-methylbenzenesulfonamido)-3-phenylbutanamide
Uniqueness
N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)-4-(N-METHYLBENZENESULFONAMIDO)-3-PHENYLBUTANAMIDE is unique due to the specific combination of functional groups and the ethyl substitution on the thiadiazole ring, which may confer unique biological activities and chemical reactivity compared to similar compounds.
特性
分子式 |
C21H24N4O3S2 |
|---|---|
分子量 |
444.6 g/mol |
IUPAC名 |
4-[benzenesulfonyl(methyl)amino]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide |
InChI |
InChI=1S/C21H24N4O3S2/c1-3-20-23-24-21(29-20)22-19(26)14-17(16-10-6-4-7-11-16)15-25(2)30(27,28)18-12-8-5-9-13-18/h4-13,17H,3,14-15H2,1-2H3,(H,22,24,26) |
InChIキー |
DBELNUGSNLCSDJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=NN=C(S1)NC(=O)CC(CN(C)S(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Acetamide, 2-(3,4-dimethoxyphenyl)-N-[5-methyl-2-(3-methylbenzyl)-2H-pyrazol-3-yl]-](/img/structure/B15004317.png)
![Ethyl 4-(dibenzo[b,d]furan-2-yl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15004322.png)
![(3-chlorophenyl)(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)methanone](/img/structure/B15004326.png)
![Ethyl 3-[(4-carbamoylpiperidin-1-yl)methyl]-1-benzofuran-2-carboxylate](/img/structure/B15004334.png)
![3-[(2,2-Diphenylacetyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B15004347.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B15004353.png)
![N-[1-(4-fluorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]thiophene-2-carboxamide](/img/structure/B15004354.png)
![4-fluoro-N-[2-(1-methyl-5-nitro-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B15004358.png)
![methyl 3-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]amino}-4-methoxybenzoate](/img/structure/B15004364.png)

![5-(2-Chlorophenyl)-2-methyl-5,6-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B15004376.png)
![N-(2-fluorophenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B15004389.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-1-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanone](/img/structure/B15004401.png)
